3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
- 3-fluoro-N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
- 3-fluoro-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-13-4-1-3-12(9-13)17-21-15(11-24-17)7-8-20-25(22,23)16-6-2-5-14(19)10-16/h1-6,9-11,20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHLYQVPJBDGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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